![molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8](/img/structure/B2589096.png)

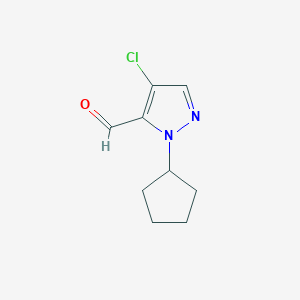

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,4-d]pyrimidin-4(3H)-thione . Thieno[3,4-d]pyrimidin-4(3H)-thione is a photosensitizer for cancer cells, which is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . It efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Synthesis Analysis

The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves thionation of nucleobases . In another study, 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides 4, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes 3 with aromatic isocyanates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione include thionation of nucleobases . Another study mentioned the base catalyzed reactions of nucleophilic reagents with carbodiimides .科学的研究の応用

Synthesis and Characterization

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating its effectiveness for quality control (Ye et al., 2012).

Antitumor and Antibacterial Agents : Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing high antitumor activity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Antimicrobial Activity : Synthesis of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mittal et al., 2011).

Therapeutic Applications

Antitumor Agents : Dual inhibitors of dihydrofolate reductase and thymidylate synthase based on pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated, showing potent antitumor activity and highlighting the scaffold's utility for developing antitumor agents (Gangjee et al., 2005).

Histone Deacetylase Inhibitor : The design and synthesis of an orally active histone deacetylase inhibitor demonstrated selective inhibition of HDACs 1-3 and 11, showing potential as an anticancer drug (Zhou et al., 2008).

Herbicidal Activity : Sulfonanilides with a pyrimidinyl-containing group showed high herbicidal activity and broad-spectrum weed control, including against paddy weeds, without harming rice plants, indicating their potential use in agricultural applications (Yoshimura et al., 2011).

将来の方向性

特性

IUPAC Name |

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQPNIKQSEUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)